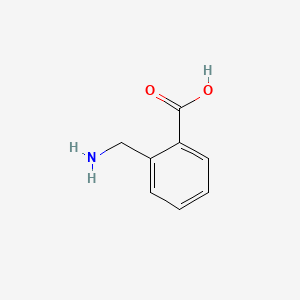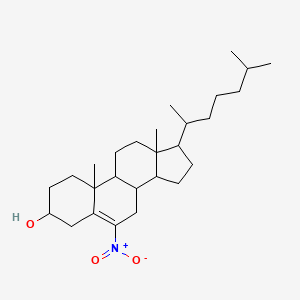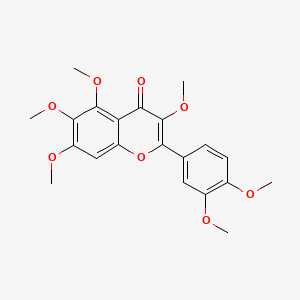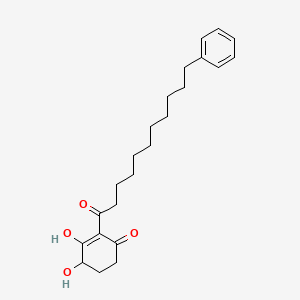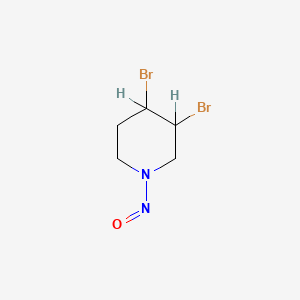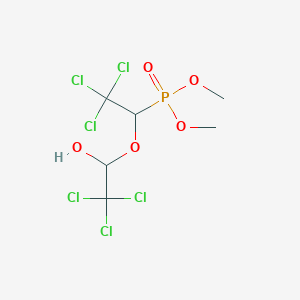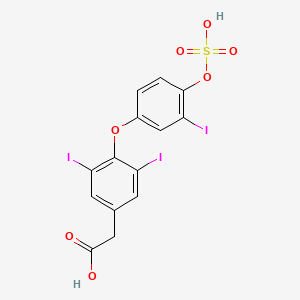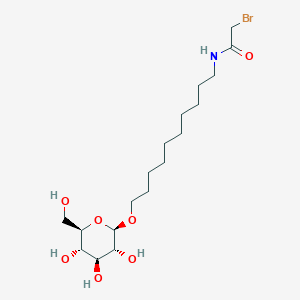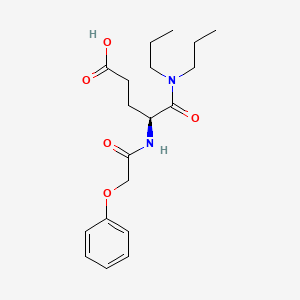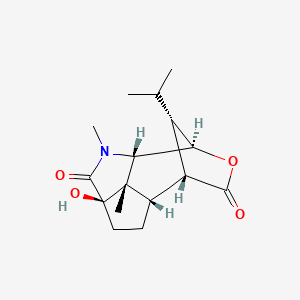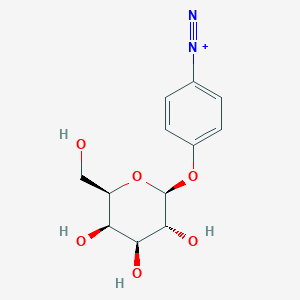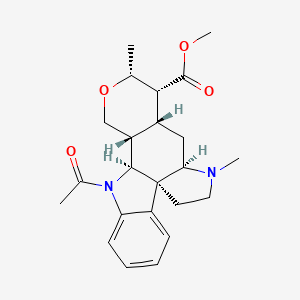
Malagashanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malagashanine is a natural product found in Strychnos, Strychnos myrtoides, and Strychnos diplotricha with data available.
Applications De Recherche Scientifique
Chemosensitizing Effects in Malaria Treatment
Malagashanine, a naturally occurring chemosensitizer, shows significant potential in enhancing the effectiveness of antimalarial drugs. It has been found to potentiate the action of chloroquine against chloroquine-resistant strains of Plasmodium falciparum, a parasite responsible for malaria. Notably, Malagashanine enhances the effect of chloroquine without impacting the drug's inherent toxicity and cardiac toxicity. This suggests its safe combination with chloroquine for improved malaria treatment outcomes (Rafatro et al., 2000), (Ramanitrahasimbola et al., 1999).
Biochemical Tool for Understanding Chloroquine Resistance
Malagashanine has been utilized as a biochemical tool to understand the mechanisms of chloroquine resistance and its reversal in Plasmodium falciparum. This involves studying its interaction with various antimalarials and assessing its impact on both the efflux and influx of chloroquine in drug-resistant strains, providing valuable insights for the development of more effective malaria treatments (Rasoanaivo & Razafimahefa, 2012), (Ramanitrahasimbola et al., 2006).
Pharmacokinetic and Metabolism Studies
Research on Malagashanine extends to its pharmacokinetics and metabolism. Studies have been conducted to understand its metabolites, including the identification of new metabolites in rat urine and human liver microsomes, using techniques like electrospray mass and tandem mass spectrometry. This research provides essential information on how Malagashanine is processed in the body, which is crucial for its potential therapeutic use (Rafatro et al., 2000).
Synthesis of Malagashanine Analogues
Efforts have been made to synthesize Malagashanine analogues, aiming to develop new modulators of chloroquine resistance in Plasmodium falciparum. These synthetic approaches involve multiple steps and aim to modify specific molecular structures to enhance the compound's effectiveness against malaria (Trigalo et al., 2004).
Interaction with Glutathione Transferase in Plasmodium falciparum
Research has also investigated Malagashanine's interaction with glutathione transferase (PfGST) from Plasmodium falciparum, a protein associated with chloroquine resistance. This study aims to understand how natural products, including Malagashanine, can affect PfGST's activity, contributing to the knowledge of chloroquine resistance mechanisms (Mangoyi et al., 2010).
Propriétés
Numéro CAS |
139682-33-0 |
|---|---|
Nom du produit |
Malagashanine |
Formule moléculaire |
C23H30N2O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (1R,5R,7R,8R,9R,12R,13S)-14-acetyl-4,9-dimethyl-10-oxa-4,14-diazapentacyclo[11.7.0.01,5.07,12.015,20]icosa-15,17,19-triene-8-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-13-20(22(27)28-4)15-11-19-23(9-10-24(19)3)17-7-5-6-8-18(17)25(14(2)26)21(23)16(15)12-29-13/h5-8,13,15-16,19-21H,9-12H2,1-4H3/t13-,15-,16-,19-,20+,21+,23-/m1/s1 |
Clé InChI |
MUNURTJJRWIXFH-IXBAYOQISA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]2C[C@@H]3[C@]4(CCN3C)[C@H]([C@@H]2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
SMILES |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
SMILES canonique |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Synonymes |
malagashanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



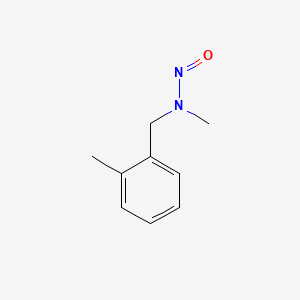
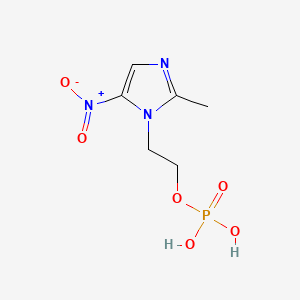
![2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B1207628.png)
